9-Ethyl-2,9-diazaspiro[5.5]undecane
Overview
Description
9-Ethyl-2,9-diazaspiro[55]undecane is a chemical compound with the molecular formula C11H22N2 It is characterized by a spirocyclic structure, which includes a spiro junction connecting two rings
Mechanism of Action
Target of Action
The primary target of 9-Ethyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This leads to a decrease in the inhibitory effects of GABA in the nervous system.
Biochemical Pathways
The antagonistic action of this compound on GABAAR affects the GABAergic signaling pathway . This pathway is primarily responsible for inhibitory neurotransmission in the central nervous system. By blocking GABAAR, the compound reduces the inhibitory effects of GABA, potentially leading to increased neuronal activity.
Pharmacokinetics
The pharmacokinetic properties of 9-Ethyl-2,9-diazaspiro[5Similar compounds have been reported to showlow cellular membrane permeability , which could impact their absorption and distribution within the body
Result of Action
The antagonistic action of this compound on GABAAR can lead to increased neuronal activity due to the reduction in GABA’s inhibitory effects . This could potentially have various effects on the body, depending on the specific neurons and circuits involved.
Biochemical Analysis
Biochemical Properties
9-Ethyl-2,9-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inducer of the endoplasmic reticulum stress response (ERSR) pathway, which is crucial for maintaining cellular homeostasis . This compound interacts with molecular chaperones such as glucose-regulated protein 78 (GRP78), which helps in protein folding and stress response . Additionally, this compound has shown potential as a γ-aminobutyric acid type A receptor (GABAAR) antagonist, indicating its role in modulating neurotransmitter activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis-mediated cell death in several cancer cell lines, including glioma cells . This compound influences cell signaling pathways by depleting intracellular calcium stores, leading to the activation of the ERSR pathway . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic activity in malignant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as GRP78, to activate the ERSR pathway . This activation leads to the accumulation of unfolded proteins and depletion of calcium stores, triggering apoptosis in stressed cells . Additionally, as a GABAAR antagonist, this compound inhibits the receptor’s activity, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions . Its prolonged exposure can lead to gradual degradation, impacting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated sustained cytotoxic effects on cancer cells, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces the ERSR pathway . At higher doses, it can cause adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing harmful side effects . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in modulating the ERSR pathway suggests its involvement in cellular stress responses and protein folding mechanisms . Additionally, its interaction with GABAAR indicates potential effects on neurotransmitter metabolism and signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported across cellular membranes and distributed to various intracellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific tissues . These interactions influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It is primarily localized in the endoplasmic reticulum, where it activates the ERSR pathway . Additionally, post-translational modifications and targeting signals direct the compound to specific organelles, enhancing its therapeutic potential . Understanding its subcellular localization is crucial for optimizing its use in biochemical and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with an alkylating agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
9-Ethyl-2,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,9-Diazaspiro[5.5]undecane: Shares a similar spirocyclic structure but lacks the ethyl group.
1,3-Dioxane-1,3-dithiane spiranes: Contains oxygen and sulfur atoms in the rings, exhibiting different chemical properties.
Properties
IUPAC Name |
9-ethyl-2,9-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-13-8-5-11(6-9-13)4-3-7-12-10-11/h12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLOBCCYUKSOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCCNC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294597 | |
Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-74-8 | |
Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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